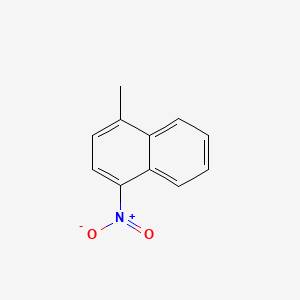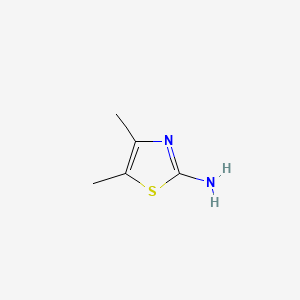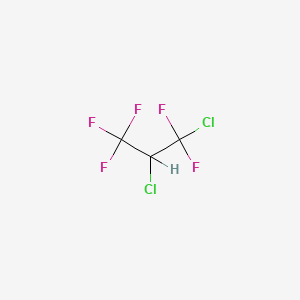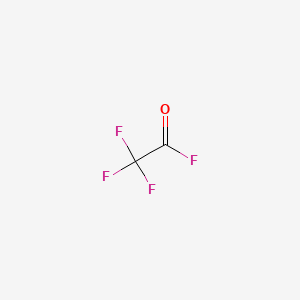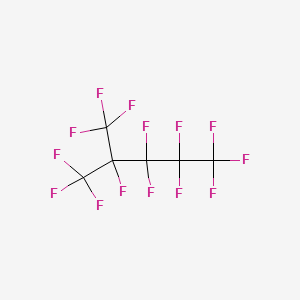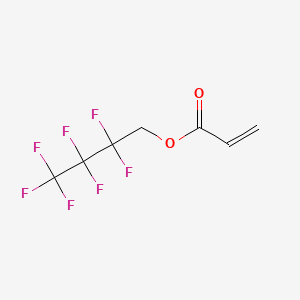
4-氟苯基脲
描述
4-Fluorophenylurea is an organic compound with the molecular formula C7H7FN2O. It is characterized by a fluorine atom attached to the phenyl ring and a urea moiety. This compound appears as a white crystalline solid and is slightly soluble in water but more soluble in organic solvents such as alcohols, ethers, and ketones .
科学研究应用
4-Fluorophenylurea has diverse applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
生化分析
Biochemical Properties
4-Fluorophenylurea plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as urease, which catalyzes the hydrolysis of urea into carbon dioxide and ammonia. The interaction between 4-Fluorophenylurea and urease involves the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition is crucial for studying the enzyme’s function and potential therapeutic applications .
Cellular Effects
4-Fluorophenylurea has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Fluorophenylurea has been shown to induce oxidative stress in cells, leading to changes in gene expression related to stress response and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of 4-Fluorophenylurea involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 4-Fluorophenylurea binds to the active sites of enzymes, such as urease, through hydrogen bonding and hydrophobic interactions. This binding leads to the inhibition of enzyme activity, which in turn affects various biochemical pathways. Furthermore, 4-Fluorophenylurea can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluorophenylurea change over time due to its stability and degradation. Studies have shown that 4-Fluorophenylurea is relatively stable under ambient conditions but can degrade over extended periods, leading to reduced efficacy. Long-term exposure to 4-Fluorophenylurea in in vitro and in vivo studies has demonstrated its potential to cause chronic cellular stress and apoptosis, highlighting the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of 4-Fluorophenylurea vary with different dosages in animal models. At low doses, 4-Fluorophenylurea exhibits minimal toxicity and can be used to study its biochemical interactions without adverse effects. At high doses, 4-Fluorophenylurea can cause significant toxicity, including liver and kidney damage, oxidative stress, and apoptosis. These dosage-dependent effects are crucial for determining the safe and effective use of 4-Fluorophenylurea in research and potential therapeutic applications .
Metabolic Pathways
4-Fluorophenylurea is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It is primarily metabolized through hydroxylation and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 4-Fluorophenylurea within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, 4-Fluorophenylurea can bind to intracellular proteins, affecting its localization and accumulation. These interactions are critical for understanding the compound’s bioavailability and distribution in different tissues .
Subcellular Localization
4-Fluorophenylurea exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. This subcellular localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluorophenylurea involves the reaction of 4-fluoroaniline with sodium cyanate in the presence of acetic acid and water. The reaction mixture is warmed to 50°C for 2 hours, followed by cooling in ice to precipitate the product, which is then filtered, dried, and recrystallized from boiling water .
Industrial Production Methods: Industrial production of 4-Fluorophenylurea typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 4-Fluorophenylurea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The urea moiety can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: Under acidic or basic conditions, 4-Fluorophenylurea can hydrolyze to form 4-fluoroaniline and urea.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include various oxidized forms of the urea moiety.
Reduction: Reduced forms of the urea moiety.
作用机制
The mechanism of action of 4-Fluorophenylurea involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
4-Chlorophenylurea: Similar structure but with a chlorine atom instead of fluorine.
4-Bromophenylurea: Contains a bromine atom in place of fluorine.
4-Iodophenylurea: Features an iodine atom instead of fluorine.
Uniqueness: 4-Fluorophenylurea is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions, making it valuable in various applications .
属性
IUPAC Name |
(4-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZBVVPYTDHTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216106 | |
| Record name | Urea, 1-(p-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659-30-3 | |
| Record name | N-(4-Fluorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=659-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-(p-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-(p-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUOROPHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of 4-fluorophenylurea hydrolysis in acidic conditions?
A: Research indicates that 4-fluorophenylurea degrades via an A-1 mechanism under acidic conditions. [] This conclusion stems from the application of a two-term equation and observations of high activation parameters during hydrolysis reactions conducted across various concentrations of sulfuric acid (H2SO4) at different temperatures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



